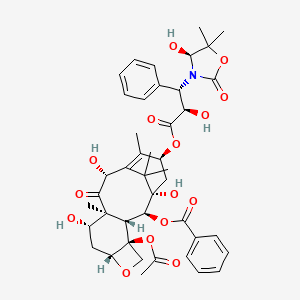

Docetaxel m1&m2, (S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

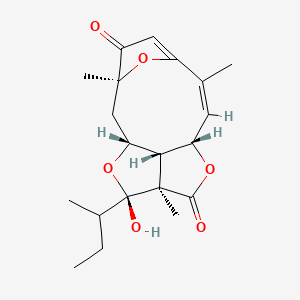

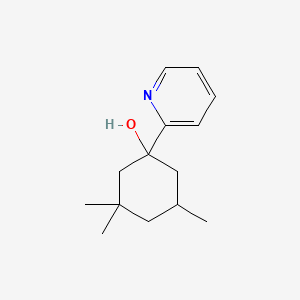

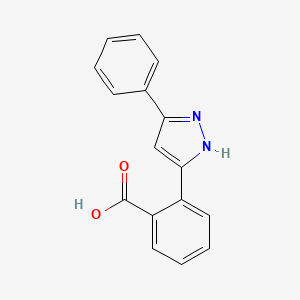

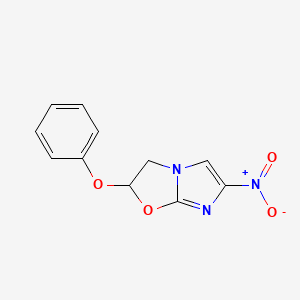

Docetaxel is a taxoid antineoplastic agent used in the treatment of various cancers, such as locally advanced or metastatic breast cancer, metastatic prostate cancer, gastric adenocarcinoma, and head and neck cancer. It is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . Docetaxel is metabolized by the CYP3A4 isoenzyme into four metabolites: M1, M2, M3, and M4 .

Méthodes De Préparation

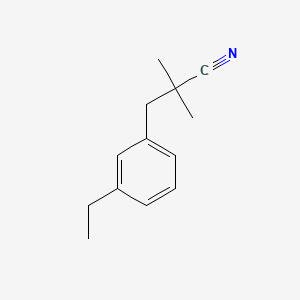

Docetaxel is derived semisynthetically from 10-deacetyl-baccatin III, which is more water-soluble than paclitaxel and is a more potent antimicrotubule agent in vitro . The synthetic route involves hydroxylation of the synthetic isobutoxy side chain, forming metabolite M2 . Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Docetaxel undergoes various chemical reactions, including hydroxylation, which is catalyzed by the CYP3A4 isoenzyme . Common reagents used in these reactions include organic solvents and catalysts that facilitate the hydroxylation process. The major products formed from these reactions are the metabolites M1, M2, M3, and M4 .

Applications De Recherche Scientifique

Docetaxel has a wide range of scientific research applications, particularly in the field of cancer treatment. It is used in chemotherapy for breast cancer, head and neck cancer, stomach cancer, prostate cancer, and non-small-cell lung cancer . Additionally, docetaxel-loaded M1 macrophage-derived exosomes have been studied for their potential in chemoimmunotherapy of breast cancer . This novel drug delivery system has shown promising results in inducing naïve M0 macrophages to polarize to the M1 phenotype, leading to robust M1 activation in the immunosuppressive tumor microenvironment .

Mécanisme D'action

Docetaxel works by disrupting the normal function of microtubules, thereby stopping cell division . It binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, preventing cell division and promoting cell death . Compared to paclitaxel, docetaxel is two times more potent as an inhibitor of microtubule depolymerization . The molecular targets and pathways involved include the inhibition of cellular mitosis, which plays a central role in the therapy of many solid tumors .

Comparaison Avec Des Composés Similaires

Docetaxel is a semisynthetic analogue of paclitaxel, which is another taxoid antineoplastic agent . While both compounds share similar mechanisms of action, docetaxel is more water-soluble and more potent as an antimicrotubule agent in vitro . Other similar compounds include cabazitaxel and larotaxel, which also belong to the taxane family of medications and are used in cancer treatment .

Propriétés

Numéro CAS |

157183-03-4 |

|---|---|

Formule moléculaire |

C43H51NO15 |

Poids moléculaire |

821.9 g/mol |

Nom IUPAC |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(4S)-4-hydroxy-5,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H51NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,37,46-48,52,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,37-,41+,42-,43+/m0/s1 |

Clé InChI |

MZGHWPNTSVYFCV-HHQOYREHSA-N |

SMILES isomérique |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N6[C@H](C(OC6=O)(C)C)O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |

SMILES canonique |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(C(OC6=O)(C)C)O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.